
4-Methylnorbornane-1-carbaldehyde
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Overview
Description
4-Methylnorbornane-1-carbaldehyde is a bicyclic aldehyde with a norbornane backbone substituted by a methyl group at the 4-position and a formyl group at the 1-position. This compound is of interest in organic synthesis due to its rigid bicyclic structure, which influences reactivity and stereochemical outcomes in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
Comparison with Similar Compounds
Below is a comparison of 1H-Indole-4-carbaldehyde with structurally similar indole derivatives, as detailed in the evidence :
Table 1: Physicochemical Properties of 1H-Indole-4-carbaldehyde and Analogs
Property | 1H-Indole-4-carbaldehyde | 2-Methyl-1H-indole-3-carbaldehyde | 6-Methyl-1H-indole-3-carbaldehyde |
---|---|---|---|
Molecular Formula | C₉H₇NO | C₁₀H₉NO | C₁₀H₉NO |
Molecular Weight (g/mol) | 145.16 | 159.19 | 159.19 |
CAS Number | 1074-86-8 | 5416-80-8 | 4771-49-7 |
Boiling Point | Not reported | Not reported | Not reported |
LogP (Calculated) | 1.84 | 2.34 | 2.34 |
Hydrogen Bond Acceptors | 2 | 2 | 2 |
Synthetic Accessibility | Moderate | Moderate | Moderate |
Key Differences
Structural Substitution :
- 1H-Indole-4-carbaldehyde has a formyl group at the 4-position of the indole ring, while analogs like 2-Methyl-1H-indole-3-carbaldehyde and 6-Methyl-1H-indole-3-carbaldehyde feature substitutions at the 3-position with methyl groups.
- The position of substituents affects electronic properties and steric hindrance, influencing reactivity in cross-coupling reactions or cycloadditions .
Lipophilicity (LogP) :
- The methyl-substituted analogs exhibit higher LogP values (2.34 vs. 1.84), indicating greater lipophilicity, which may enhance membrane permeability in biological systems .
Synthetic Methods: 1H-Indole-4-carbaldehyde is synthesized using sodium borohydride and methylamine in methanol/water or via ionic liquid-mediated reactions at 100°C . Methyl-substituted analogs may require regioselective methylation steps, increasing synthetic complexity.
Research Findings
Biological Activity
4-Methylnorbornane-1-carbaldehyde is a bicyclic compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure, featuring a methyl group on the norbornane framework, influences its reactivity and potential biological activities.
The compound contains an aldehyde functional group, which is known for its electrophilic nature. This property allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, making it versatile for synthetic applications.
The biological activity of this compound primarily stems from the reactivity of the aldehyde group. In biological systems, aldehydes can form Schiff bases with amines, which are critical intermediates in enzymatic reactions. The compound may also interact with enzymes such as aldehyde dehydrogenases, facilitating metabolic pathways involving aldehydes.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell wall and inhibition of essential metabolic processes.
Anticancer Activity
Research has also explored the potential anticancer effects of this compound. In a series of assays, derivatives of this compound showed cytotoxicity against cancer cell lines. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Glasgow evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 μg/mL, suggesting potential applications in developing new antibacterial agents.
Concentration (μg/mL) | % Viability (S. aureus) | % Viability (E. coli) |
---|---|---|
0 | 100 | 100 |
50 | 80 | 85 |
100 | 40 | 60 |
200 | 10 | 30 |
Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability.
Concentration (μM) | % Viability (MCF-7) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 20 |
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-Methylnorbornane-1-carbaldehyde be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX-97 (SHELXL) for refinement, ensuring proper treatment of the aldehyde group's electron density. Validate geometric parameters (e.g., C=O bond length, ~1.21 Å) against the Cambridge Structural Database (CSD) via Mercury . For non-crystalline samples, combine NMR (¹³C and DEPT for carbonyl identification) and IR spectroscopy (C=O stretch ~1700–1750 cm⁻¹) with computational optimization (DFT at B3LYP/6-31G*) .
Q. What synthetic strategies are recommended for introducing the aldehyde group into the norbornane framework?
Methodological Answer: Direct oxidation of 4-methylnorbornane-1-methanol using mild oxidants like pyridinium chlorochromate (PCC) avoids over-oxidation to carboxylic acids. Alternatively, employ Vilsmeier-Haack formylation on the norbornane backbone, optimizing reaction time and temperature to minimize side products (monitor via TLC, Rf ~0.4 in hexane/ethyl acetate 3:1) . Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm purity by GC-MS .
Q. How should researchers handle the compound’s reactive aldehyde group during storage?
Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent oxidation. Stabilize solutions with 0.1% hydroquinone or BHT in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to light or moisture, which can trigger aldol condensation (validate stability via periodic ¹H NMR checks) .
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer: Discrepancies (e.g., unexpected C=O bond lengths in X-ray vs. DFT) may arise from crystal packing effects or thermal motion. Use Mercury’s Packing Similarity tool to compare intermolecular interactions . Cross-validate with solid-state NMR to detect conformational polymorphism. For dynamic discrepancies (e.g., solution vs. solid-state IR), perform temperature-dependent studies and analyze using constraints-based simulations (e.g., Monte Carlo methods) .
Q. What experimental designs are optimal for studying stereochemical effects on reactivity?
Methodological Answer: Design diastereomeric analogs (e.g., epimerizing the 4-methyl group) and compare kinetic parameters via Arrhenius plots. Use chiral HPLC (Chiralpak IA column) to isolate enantiomers and study their nucleophilic addition kinetics (e.g., Grignard reactions). For mechanistic insights, employ isotopic labeling (¹⁸O in the aldehyde) and track via mass spectrometry .
Q. How can computational modeling improve the interpretation of spectroscopic data?
Methodological Answer: Perform DFT calculations (Gaussian 16, M06-2X/cc-pVTZ) to simulate IR and NMR spectra. Compare computed chemical shifts (δC=O ~200 ppm in ¹³C NMR) with experimental data using Mercury’s overlay function . For ambiguous NOESY correlations, apply molecular dynamics (MD) simulations (AMBER) to model low-energy conformers .
Q. Data Management and Validation
Q. What criteria ensure robust validation of crystallographic data?
Methodological Answer: Adhere to IUCr standards: Check R1 < 5%, wR2 < 15%, and ensure ALL H atoms are located. Use PLATON’s ADDSYM to detect missed symmetry and VALIDATE to flag outliers (e.g., ADP mismatches). Cross-reference with CSD statistics for norbornane derivatives (average C-C bond length: 1.54 Å) .
Q. How should researchers address over-constrained datasets in reaction optimization?
Methodological Answer: Apply contradiction analysis frameworks (e.g., constraint relaxation via SAT solvers) to identify conflicting parameters (e.g., temperature vs. solvent polarity). Use design-of-experiments (DoE) software (MODDE) to map multi-variable interactions and prioritize critical factors (e.g., catalyst loading > solvent choice) .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
InChI Key |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CC2)C=O |
Origin of Product |
United States |
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